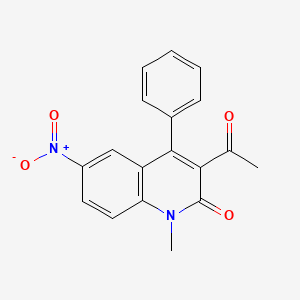
3-acetyl-1-methyl-6-nitro-4-phenyl-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-acetyl-1-methyl-6-nitro-4-phenyl-2(1H)-quinolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AMNPQ and has a molecular weight of 338.34 g/mol. The molecular formula for AMNPQ is C20H14N2O4.
Mécanisme D'action
The mechanism of action of AMNPQ is not fully understood. However, studies have shown that the compound interacts with various cellular components such as DNA, proteins, and enzymes. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
Studies have shown that AMNPQ exhibits anti-inflammatory, analgesic, and antioxidant properties. The compound has also been shown to inhibit the growth of cancer cells in vitro. In addition, AMNPQ has been shown to exhibit fluorescent properties, making it a potential probe for the detection of metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using AMNPQ in lab experiments include its unique optical and electronic properties, which make it a potential candidate for various applications such as OLEDs and fluorescent probes. The compound is also relatively easy to synthesize and purify, making it readily available for research purposes.
However, the limitations of using AMNPQ in lab experiments include its potential toxicity and limited solubility in water. The compound may also exhibit unwanted side effects, making it important to use caution when handling and using the compound in experiments.
Orientations Futures
There are several future directions for research on AMNPQ. One potential direction is to further investigate the compound's anti-inflammatory, analgesic, and antioxidant properties and its potential use as a therapeutic agent for various diseases. Another potential direction is to explore the compound's fluorescent properties and its potential use as a probe for the detection of metal ions in biological and environmental samples.
In addition, future research could focus on improving the synthesis and purification methods for AMNPQ to increase its yield and purity. Finally, studies could investigate the potential use of AMNPQ in the fabrication of OLEDs and other electronic devices.
Méthodes De Synthèse
The synthesis of AMNPQ involves the reaction between 2-amino-4-phenylquinoline and acetylacetone in the presence of nitric acid. This reaction leads to the formation of AMNPQ, which is then purified through recrystallization. The purity of the synthesized compound is determined through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
AMNPQ has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, AMNPQ has been studied for its anti-inflammatory, analgesic, and antioxidant properties. The compound has also shown promising results in inhibiting the growth of cancer cells in vitro.
In material science, AMNPQ has been studied for its potential use as a fluorescent probe for the detection of metal ions. The compound has also been studied for its use in the fabrication of organic light-emitting diodes (OLEDs) due to its unique optical and electronic properties.
Propriétés
IUPAC Name |
3-acetyl-1-methyl-6-nitro-4-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-11(21)16-17(12-6-4-3-5-7-12)14-10-13(20(23)24)8-9-15(14)19(2)18(16)22/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPRPKZYTWKQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-1-methyl-6-nitro-4-phenylquinolin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5182233.png)
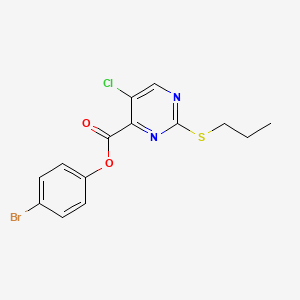
![6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoic acid](/img/structure/B5182248.png)

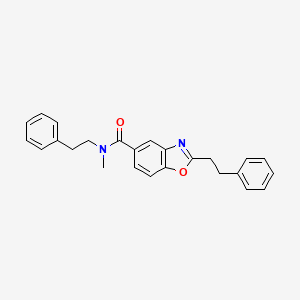
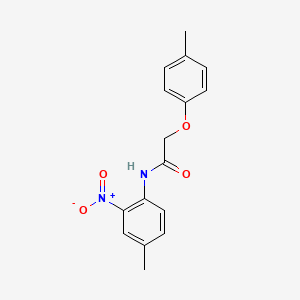
![1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5182285.png)
![5-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-1-naphthamide](/img/structure/B5182287.png)
![N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine](/img/structure/B5182293.png)
![N-[3-(1-azepanylcarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide](/img/structure/B5182299.png)

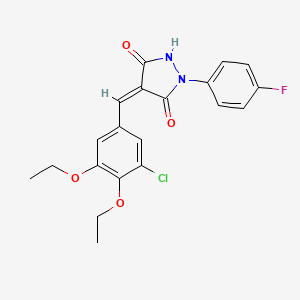
![N-(3-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5182338.png)
![4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B5182342.png)